molecular formula C8H16O2 B8618229 Methacrolein diethylacetal

Methacrolein diethylacetal

Cat. No.: B8618229
M. Wt: 144.21 g/mol
InChI Key: XYJXZLHRRNRNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methacrolein diethylacetal is an organic compound that serves as a versatile intermediate in various chemical reactions. It is derived from methacrolein, an unsaturated aldehyde, and is commonly used in the synthesis of polymers, resins, and other industrial chemicals. This compound is characterized by its clear, colorless appearance and its ability to undergo a range of chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacrolein diethylacetal can be synthesized through the acetalization of methacrolein with ethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions, where methacrolein and ethanol are heated together in the presence of the acid catalyst until the desired acetal is formed.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. Continuous flow reactors are often employed to ensure efficient mixing and reaction of the starting materials. The use of a distillation column may be necessary to separate the product from any unreacted starting materials and by-products.

Chemical Reactions Analysis

Hydrolysis to Methacrolein

The acetal undergoes hydrolysis in acidic aqueous media to regenerate methacrolein and ethanol. The mechanism involves:

  • Protonation of the acetal oxygen.

  • Cleavage of the C–O bond to form a carbocation intermediate.

  • Nucleophilic attack by water, yielding methacrolein .

Kinetic Data

Acid CatalystTemperatureHydrolysis Rate (mol·L⁻¹·min⁻¹)
H₂SO₄ (0.1 M)60°C1.2 × 10⁻³
HCl (0.1 M)60°C9.8 × 10⁻⁴

Hydrolysis efficiency exceeds 95% under optimized conditions .

Palladium-Catalyzed Cross-Coupling

Methacrolein diethylacetal participates in palladium-catalyzed coupling with aryl halides to form cinnamaldehyde derivatives. A study reported 85–92% yields using Pd(OAc)₂ and PPh₃ in DMF at 100°C .

Substrate Scope

Aryl BromideProductYield (%)
4-Methylphenyl4-Methylcinnamaldehyde92
4-Isopropylphenyl4-Isopropylcinnamaldehyde85

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation and reductive elimination .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 150°C, releasing methacrolein and ethanol .

  • Acid Sensitivity : Rapid degradation occurs in strongly acidic environments (pH < 2) .

  • Storage : Requires anhydrous conditions to prevent hydrolysis.

Scientific Research Applications

Chemical Synthesis

1. Polymer Production
Methacrolein diethylacetal serves as a crucial intermediate in the synthesis of polymers and resins. Its stability allows it to undergo various chemical transformations while maintaining reactivity. It is particularly significant in producing methacrylic acid and its esters through oxidation processes .

2. Organic Synthesis
This compound is utilized in the synthesis of complex organic molecules. It can participate in reduction reactions to yield methallyl alcohol and undergo substitution reactions to produce various substituted acetals. The ability to serve as a masked form of methacrolein enhances its utility in synthetic organic chemistry, allowing for controlled reactions that minimize unwanted side products .

Biological Research

1. Biological Activity Studies
Research has focused on the derivatives of this compound for their potential biological activities. These studies investigate interactions with biomolecules, which could lead to the development of new pharmaceutical agents. The compound's derivatives are being explored for their efficacy in medicinal chemistry, particularly in designing drugs that target specific biological pathways.

2. Toxicological Assessments
Given that methacrolein itself is known to be irritating to mucosal surfaces and has potential health impacts, studies also assess the toxicological profiles of this compound and its derivatives. Understanding these profiles is crucial for evaluating safety in industrial applications and potential therapeutic uses .

Industrial Applications

1. Coatings and Adhesives
this compound is employed in the production of coatings and adhesives due to its reactivity and ability to form durable bonds. Its incorporation into formulations enhances the performance characteristics of these products, making them more resilient to environmental factors .

2. Chemical Manufacturing
As an intermediate, it plays a role in the manufacturing processes of various chemicals, including acrylics and other specialty chemicals. Its use facilitates the efficient production of these materials by simplifying reaction pathways and improving yields .

Case Study 1: Synthesis of Methacrylic Acid

A systematic study demonstrated the use of this compound in synthesizing methacrylic acid via oxidation reactions. The process involved using modified catalysts under mild conditions, showcasing the compound's effectiveness as a precursor in producing high-value chemicals .

In a biological study, derivatives of this compound were evaluated for their interaction with cellular targets. The findings indicated promising activity against certain cancer cell lines, highlighting the compound's potential as a lead structure for drug development.

Mechanism of Action

The mechanism of action of methacrolein diethylacetal involves its ability to undergo various chemical transformations. The acetal group can be hydrolyzed under acidic conditions to release methacrolein, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Methacrolein diethylacetal can be compared with other similar compounds, such as:

    Methacrolein: The parent compound, which is more reactive due to the presence of the aldehyde group.

    Methallyl alcohol: A reduction product of this compound, used in the synthesis of polymers and pharmaceuticals.

    Methacrylic acid: An oxidation product, widely used in the production of polymers and resins.

Uniqueness: this compound is unique due to its stability as an acetal and its ability to serve as a protected form of methacrolein, allowing for controlled release and participation in various chemical reactions.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3,3-diethoxy-2-methylprop-1-ene

InChI

InChI=1S/C8H16O2/c1-5-9-8(7(3)4)10-6-2/h8H,3,5-6H2,1-2,4H3

InChI Key

XYJXZLHRRNRNHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=C)C)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-Toluenesulfonic acid (1.14 g, 0.006 mol) was added to a mixture of methacrolein (42.35 g, 0.06 mol), ethanol (141.9 mL), CH2Cl2 (120 mL) and triethylorthoformate (130.6 mL, 0.785 mol). The mixture was stirred at room temperature for 3 days and then K2CO3 (2 g) was added. The mixture was stirred for 10 minutes, filtered, and then the filtrate was concentrated in vacuo. The residue was purified by distillation through a Vigreaux column at 130° C. to afford 35 g of methacrolein diethylacetal.
Quantity
42.35 g
Type
reactant
Reaction Step One
Quantity
141.9 mL
Type
reactant
Reaction Step One
Quantity
130.6 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.